Hydrogen Bond Donor Capacity: Amide NH Present in Target Compound vs. Absent in Ketone Analog TH 656
The target compound (CAS 1235380-97-8) possesses one hydrogen bond donor (HBD) via its secondary amide NH group (HBD count = 1), whereas the direct ketone analog TH 656 (CAS 28077-35-2) has zero hydrogen bond donors [1][2]. This single HBD enables the target compound to participate as a hydrogen bond donor in molecular recognition events (e.g., with protein backbone carbonyls or side-chain acceptors), a capability entirely absent in the ketone analog. In sigma receptor ligand SAR studies, the presence and position of hydrogen bond donors have been shown to critically influence affinity and subtype selectivity [3].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (amide NH), Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
| Comparator Or Baseline | CAS 28077-35-2 (TH 656, ketone analog): HBD = 0, Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
| Quantified Difference | ΔHBD = +1 (target compound uniquely capable of donating a hydrogen bond) |
| Conditions | In silico computed descriptors; PubChem deposition data |
Why This Matters
For procurement decisions in structure-based drug design or SAR campaigns, the presence of an HBD fundamentally alters the compound's pharmacophore and may be the decisive factor for target engagement where a hydrogen bond donor interaction is required.
- [1] PubChem Compound Summary for CID 49738331, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49738331 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 867868, 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(1-naphthalenyl)ethanone (TH 656). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/28077-35-2 (accessed 2026-04-29). View Source
- [3] Cuberes-Altisent, R.; Holenz, J.; et al. Pyrazole Derivatives as Sigma Receptor Inhibitors. U.S. Patent 8,202,872, issued June 19, 2012. Filed as WO 2007/098953. https://patents.justia.com/patent/8202872 (accessed 2026-04-29). View Source
